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molecular formula C10H22O2Si B8558575 T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane CAS No. 42201-84-3

T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane

Cat. No. B8558575
M. Wt: 202.37 g/mol
InChI Key: CMPNAJZXUCOAPV-UHFFFAOYSA-N
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Patent
US08492510B2

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (17.34 mL, 102.14 mmol) in THF (63.4 mL) under argon, 2.9 M BuLi in hexanes (34.05 mL, 98.74 mmol) was added dropwise at 0° C. The reaction was stirred for 15 min. and subsequently cooled to −78° C. t-Butyldimethylchlorosilane (TBDMSCl) (16.94 g, 112.36 mmol) in THF (25.4 mL) was added and then a solution of anhydrous ethyl acetate (8.38 mL, 85.12 mmol) in THF (57.2 mL) was slowly added over 1 h. The mixture was stirred for an additional 10 min at −78° C. and then stirred at r.t. for 1 h. The solution was then diluted with hexanes (285.9 mL), filtered through a Celite pad, and the filtrate concentrated. Distillation under vacuum at 42-50° C. gave an orange oil (g, 2.0%). 1H NMR (400 MHz, CDCl3) δ 3.74 (q, 2H, J=7.0 Hz, CH2), 3.22 (d, 1H, J=2.0 Hz, CH2), 3.05 (d, 1H, J=2.0 Hz, CH2), 1.29 (t, 3H, J=7.1 Hz, CH3), 0.94 (s, 9H, CH3), 0.17 (s, 6H, CH3); 13C NMR (400 MHz, CDCl3) δ 160.3, 62.4, 59.6, 24.79, 17.3, 13.5, −5.4
Quantity
17.34 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
34.05 mL
Type
reactant
Reaction Step One
Name
Quantity
63.4 mL
Type
solvent
Reaction Step One
Quantity
16.94 g
Type
reactant
Reaction Step Two
Name
Quantity
25.4 mL
Type
solvent
Reaction Step Two
Quantity
8.38 mL
Type
reactant
Reaction Step Three
Name
Quantity
57.2 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
285.9 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.[Li]CCCC.[C:16]([Si:20]([CH3:23])([CH3:22])Cl)([CH3:19])([CH3:18])[CH3:17].[C:24]([O:27][CH2:28][CH3:29])(=[O:26])[CH3:25]>C1COCC1>[C:16]([Si:20]([O:26][C:24]([O:27][CH2:28][CH3:29])=[CH2:25])([CH3:23])[CH3:22])([CH3:19])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
17.34 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
34.05 mL
Type
reactant
Smiles
Name
Quantity
63.4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
16.94 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
25.4 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
8.38 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
57.2 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
hexanes
Quantity
285.9 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional 10 min at −78° C.
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred at r.t. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation under vacuum at 42-50° C.
CUSTOM
Type
CUSTOM
Details
gave an orange oil (g, 2.0%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(C)(C)[Si](C)(C)OC(=C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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